Cas no 13209-60-4 ((3S,8R,9S,10R,13S,14S,17S)-10,13-Dimethyl-7-oxo-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,17-diyl diacetate)

(3S,8R,9S,10R,13S,14S,17S)-10,13-Dimethyl-7-oxo-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,17-diyl diacetate structure
13209-60-4 structure
Product Name:(3S,8R,9S,10R,13S,14S,17S)-10,13-Dimethyl-7-oxo-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,17-diyl diacetate
CAS-Nr.:13209-60-4
MF:C23H32O5
MW:388.497187614441
CID:221471
PubChem ID:273127
Update Time:2025-04-19

(3S,8R,9S,10R,13S,14S,17S)-10,13-Dimethyl-7-oxo-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,17-diyl diacetate Chemische und physikalische Eigenschaften

Namen und Kennungen

    • (3S,8R,9S,10R,13S,14S,17S)-10,13-Dimethyl-7-oxo-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,17-diyl diacetate
    • (17-acetyloxy-10,13-dimethyl-7-oxo-1,2,3,4,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-yl) acetate
    • (3-acetyloxy-10,13-dimethyl-7-oxo-1,2,3,4,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl) acetate
    • Androst-5-en-7-one,3beta,17beta-bis(acetyloxy)
    • 7-oxoandrost-5-ene-3,17-diyl diacetate
    • Androst-5-ene-7-onE,3beta,17beta-bis(acetyloxy)
    • NSC118109
    • NSC131015
    • NSC-131015
    • NSC-118109
    • Androst-5-en-7-one, 3,17-bis(acetyloxy)-, (3.beta.,17.beta.)-
    • SMR001574183
    • 13209-60-4
    • MLS002706784
    • DTXSID80927529
    • AKOS022180713
    • Androst-5-en-7-one,17-bis(acetyloxy)-, (3.beta.,17.beta.)-
    • SCHEMBL13851851
    • CHEMBL1906357
    • Androst-5-en-7-one, 3,17-bis(acetyloxy)-, (3beta,17beta)-
    • Inchi: 1S/C23H32O5/c1-13(24)27-16-7-9-22(3)15(11-16)12-19(26)21-17-5-6-20(28-14(2)25)23(17,4)10-8-18(21)22/h12,16-18,20-21H,5-11H2,1-4H3
    • InChI-Schlüssel: UCLVTARKINLGLA-UHFFFAOYSA-N
    • Lächelt: O(C(C)=O)C1CCC2C3C(C=C4CC(CCC4(C)C3CCC21C)OC(C)=O)=O

Berechnete Eigenschaften

  • Genaue Masse: 388.22500
  • Monoisotopenmasse: 388.22497412g/mol
  • Isotopenatomanzahl: 0
  • Anzahl der Spender von Wasserstoffbindungen: 0
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 5
  • Schwere Atomanzahl: 28
  • Anzahl drehbarer Bindungen: 4
  • Komplexität: 739
  • Anzahl kovalent gebundener Einheiten: 1
  • Definierte Atom-Stereozentrenzahl: 0
  • Undefined Atom Stereocenter Count: 7
  • Definierter Bond-Stereozentrenzahl: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.4
  • Topologische Polaroberfläche: 69.7Ų

Experimentelle Eigenschaften

  • PSA: 69.67000
  • LogP: 3.99160

(3S,8R,9S,10R,13S,14S,17S)-10,13-Dimethyl-7-oxo-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,17-diyl diacetate Verwandte Literatur

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